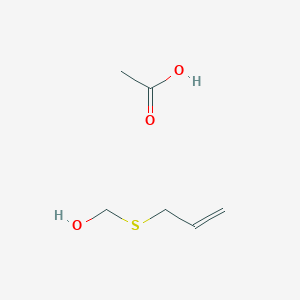
2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- is a heterocyclic organic compound that belongs to the pyridinone family This compound is characterized by the presence of a pyridinone ring, which is a six-membered ring containing one nitrogen atom and a keto group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- can be achieved through several synthetic routes. One common method involves the acetylation of 2(1H)-pyridinone using acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. Another approach involves the use of acetyl chloride as the acetylating agent, which can be performed at room temperature with a suitable base.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve high yields and minimize by-products.
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced pyridinone derivatives
Substitution: Substituted pyridinone derivatives with various functional groups
科学的研究の応用
2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and acetyloxy groups enhance its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access or altering enzyme conformation.
類似化合物との比較
Similar Compounds
2(1H)-Pyridinone: The parent compound without acetyl and acetyloxy groups.
1-Acetyl-2(1H)-Pyridinone: A derivative with only the acetyl group attached.
3-Acetyloxy-2(1H)-Pyridinone: A derivative with only the acetyloxy group attached.
Uniqueness
2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- is unique due to the presence of both acetyl and acetyloxy groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
特性
CAS番号 |
62920-56-3 |
|---|---|
分子式 |
C9H9NO4 |
分子量 |
195.17 g/mol |
IUPAC名 |
(1-acetyl-2-oxopyridin-3-yl) acetate |
InChI |
InChI=1S/C9H9NO4/c1-6(11)10-5-3-4-8(9(10)13)14-7(2)12/h3-5H,1-2H3 |
InChIキー |
IKXYMWFVMXDIIA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C=CC=C(C1=O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)


![Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone](/img/structure/B14504855.png)

![Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate](/img/structure/B14504861.png)
![[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride](/img/structure/B14504863.png)






![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzene-1-sulfonic acid](/img/structure/B14504887.png)
